4-Methoxy-3-(pyridin-3-yl)aniline

Catalog No.
S14434485
CAS No.
M.F
C12H12N2O
M. Wt
200.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-3-(pyridin-3-yl)aniline

Product Name

4-Methoxy-3-(pyridin-3-yl)aniline

IUPAC Name

4-methoxy-3-pyridin-3-ylaniline

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

InChI

InChI=1S/C12H12N2O/c1-15-12-5-4-10(13)7-11(12)9-3-2-6-14-8-9/h2-8H,13H2,1H3

InChI Key

VCZGIQMMLWMYEL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N)C2=CN=CC=C2

4-Methoxy-3-(pyridin-3-yl)aniline is an organic compound characterized by its molecular formula C13H14N2O. It features a methoxy group attached to a benzene ring at the para position, while the aniline nitrogen is substituted with a pyridin-3-ylmethyl group. This structural configuration provides unique chemical properties and potential biological activities, making it a subject of interest in various fields of research.

  • Oxidation: The methoxy group can be oxidized to yield corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: If a nitro group is present, it can be reduced to an amine using agents like hydrogen gas with a palladium catalyst or sodium borohydride.
  • Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups under basic conditions .

These reactions facilitate the synthesis of derivatives that may exhibit enhanced properties or different functionalities.

The biological activity of 4-Methoxy-3-(pyridin-3-yl)aniline has been explored in various studies. It has shown potential as an enzyme inhibitor, possibly interacting with specific molecular targets. The presence of the methoxy and pyridin-3-ylmethyl groups may enhance its binding affinity and specificity, making it a candidate for therapeutic applications in areas such as cancer treatment and enzyme regulation .

The synthesis of 4-Methoxy-3-(pyridin-3-yl)aniline typically involves the following methods:

  • Suzuki–Miyaura Coupling Reaction: This method utilizes a palladium catalyst to couple an aryl halide with an organoboron compound. The reaction conditions generally involve using a base like potassium carbonate in solvents such as toluene or ethanol under inert atmosphere.
  • Amination Reactions: Direct amination techniques can also be employed, where pyridin-3-ylboronic acid reacts with 2-bromoaniline in the presence of palladium catalysts and bases .

These methods can be adapted for laboratory-scale synthesis or scaled up for industrial production.

4-Methoxy-3-(pyridin-3-yl)aniline has several applications across different fields:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biochemical Research: The compound is utilized in enzyme interaction studies and as a ligand in biochemical assays.
  • Industrial Uses: It is involved in the production of dyes, pigments, and other specialty chemicals .

These applications highlight its versatility and importance in both research and industrial contexts.

Interaction studies involving 4-Methoxy-3-(pyridin-3-yl)aniline focus on its role as an inhibitor for various enzymes. The interactions are often assessed through binding affinity tests, where the compound's ability to bind to active sites of target enzymes is evaluated. These studies contribute to understanding its potential therapeutic roles and mechanisms of action .

Several compounds share structural similarities with 4-Methoxy-3-(pyridin-3-yl)aniline:

Compound NameStructural FeaturesUniqueness
4-Methoxy-N-(pyridin-2-ylmethyl)anilineSimilar methoxy and pyridine structureDifferent position of pyridine substitution
4-Methoxy-N-(pyridin-4-ylmethyl)anilineSimilar methoxy groupVariation in pyridine substitution position
4-Methoxy-N-(pyridin-3-ylmethyl)benzamideBenzamide derivative with similar methoxy groupCombines amide functionality with similar reactivity

The uniqueness of 4-Methoxy-3-(pyridin-3-yl)aniline lies in the specific positioning of its substituents, which influences its reactivity and biological activity compared to its analogs. This makes it particularly valuable for targeted applications in medicinal chemistry and organic synthesis .

The fusion of pyridine and aniline motifs traces its origins to late 19th-century investigations into coal tar derivatives, where Thomas Anderson’s isolation of pyridine (1849) laid the groundwork for heterocyclic hybridization strategies. Early 20th-century advances in aromatic substitution mechanisms revealed that combining pyridine’s electron-deficient ring with aniline’s nucleophilic character could produce compounds with tunable reactivity. The specific integration of a methoxy group at the 4-position of aniline adjacent to a pyridin-3-yl substituent emerged as a solution to challenges in controlling para-selectivity in electrophilic aromatic substitution reactions.

Key milestones include:

  • 1950s: Development of Ullmann coupling protocols enabling direct arylation of aniline derivatives
  • 1990s: Advent of transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) for constructing pyridyl-aniline bonds
  • 2010s: Computational studies quantifying the electron-donating/withdrawing balance in methoxy-pyridyl systems

Strategic Importance of Methoxy-Pyridyl Substitution Patterns

The 4-methoxy-3-(pyridin-3-yl) configuration creates a polarized electronic environment where:

  • The methoxy group donates electron density through resonance (+M effect) to the aniline ring
  • The pyridin-3-yl moiety withdraws electrons via inductive (-I) effects
  • Orthogonal hydrogen-bonding capabilities arise from the aniline NH~2~ and pyridine N atoms

This combination enables three distinct reactivity modes:

  • Nucleophilic aromatic substitution at the pyridine C-2/C-4 positions
  • Electrophilic substitution on the activated aniline ring
  • Chelation-directed functionalization through nitrogen coordination

Table 1: Electronic Effects in 4-Methoxy-3-(pyridin-3-yl)aniline

PositionHammett σ~para~Resonance Contribution
4-OCH~3~-0.27+M dominant
3-Pyridyl+0.71-I dominant

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

200.094963011 g/mol

Monoisotopic Mass

200.094963011 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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